molecular formula C4H6F4O B107777 3,3,4,4-tetrafluorobutan-2-ol CAS No. 17425-25-1

3,3,4,4-tetrafluorobutan-2-ol

Cat. No.: B107777
CAS No.: 17425-25-1
M. Wt: 146.08 g/mol
InChI Key: UPMGUZUMWYWMKI-UHFFFAOYSA-N
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Description

3,3,4,4-tetrafluorobutan-2-ol is an organic compound with the molecular formula C4H6F4O. It is a fluorinated alcohol, characterized by the presence of four fluorine atoms and a hydroxyl group. This compound is known for its unique physical and chemical properties, such as high electronegativity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorobutan-2-ol typically involves the fluorination of 2-butanol. One common method is the reaction of 2-butanol with elemental fluorine or a fluorinating agent like sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where 2-butanol is fluorinated using a fluorine gas stream. The process parameters, such as temperature, pressure, and flow rates, are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-tetrafluorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Halides or amines.

Scientific Research Applications

3,3,4,4-tetrafluorobutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluorobutan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances its ability to participate in these interactions, making it a valuable compound in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 3,3,4,4-tetrafluorobutan-2-ol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers higher chemical stability and reactivity, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3,3,4,4-tetrafluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O/c1-2(9)4(7,8)3(5)6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMGUZUMWYWMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880228
Record name 3,3,4,4-Tetrafluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17425-25-1
Record name 2-Butanol, 3,3,4,4-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,4,4-Tetrafluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-TETRAFLUORO-2-BUTANOL, TECH.
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